3-methyl-N-(2-phenylethyl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
3-methyl-N-(2-phenylethyl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines
Properties
IUPAC Name |
3-methyl-N-(2-phenylethyl)-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12(2)16-11-15(17-13(3)22-24-19(17)21-16)18(23)20-10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNZVCSBQPVUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-phenylethyl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the pyridine ring and subsequent functionalization to introduce the desired substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial production often requires optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-phenylethyl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-methyl-N-(2-phenylethyl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits bioactivity that could be harnessed for therapeutic purposes.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-phenylethyl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved could include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methyl-N-(2-phenylethyl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide include other oxazolo[5,4-b]pyridines with different substituents, as well as compounds with similar fused ring systems, such as imidazo[1,2-a]pyridines or thiazolo[5,4-b]pyridines.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties. These properties may confer unique reactivity, biological activity, or other characteristics that distinguish it from similar compounds.
Biological Activity
3-methyl-N-(2-phenylethyl)-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of oxazolo[5,4-b]pyridine derivatives, characterized by the presence of a pyridine ring fused with an oxazole. Its structure can be represented as follows:
Research indicates that this compound exhibits notable inhibitory activity against dipeptidyl peptidase I (DPP1), an enzyme implicated in various physiological processes including protein metabolism and immune responses. Inhibition of DPP1 has therapeutic implications for conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its role in modulating inflammatory responses .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxazolo[5,4-b]pyridine compounds exhibit potent antimicrobial properties. For instance, compounds similar to this compound showed effective inhibition against bacterial strains like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have indicated that certain derivatives possess low cytotoxic effects on human cell lines such as HaCat and Balb/c 3T3 cells. The results suggest a favorable safety profile for further development in therapeutic applications .
Data Tables
Case Studies
A detailed case study explored the effects of this compound in vivo. The study focused on its anti-inflammatory properties in a murine model of asthma. Results indicated that treatment significantly reduced airway hyperresponsiveness and inflammatory cell infiltration in lung tissues compared to untreated controls. These findings underscore the compound's potential as a therapeutic agent for respiratory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
